

An In-depth Technical Guide to 5-Tert-butyl-2-methoxyphenylboronic Acid

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Compound of Interest

Compound Name:	5-Tert-butyl-2-methoxyphenylboronic acid
Cat. No.:	B1285351

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Chemical Identifier: CAS Number 128733-85-7

This technical guide provides a comprehensive overview of **5-tert-butyl-2-methoxyphenylboronic acid**, a key building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, outlines representative experimental protocols for its synthesis and application, and illustrates its utility in creating complex molecular architectures.

Physicochemical and Safety Data

5-tert-butyl-2-methoxyphenylboronic acid is a substituted arylboronic acid widely utilized as a reagent in organic synthesis. Its structural features—a sterically demanding tert-butyl group and an electron-donating methoxy group—fluence its reactivity and the properties of the resulting products.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	128733-85-7	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₇ BO ₃	[1] [3]
Molecular Weight	208.07 g/mol	[1]
IUPAC Name	(5-tert-butyl-2-methoxyphenyl)boronic acid	[3]
Appearance	White to pale cream solid (crystals or powder)	[3]
Melting Point	102.0 - 109.0 °C	[3]
Purity	≥95% to ≥98.0% (typical)	[1] [3]
SMILES	COC1=C(C=C(C=C1)C(C)(C)C)B(O)O	[3]
InChI Key	LXFOJKCQSAYVMF-UHFFFAOYSA-N	[1]

Table 2: Safety and Handling Information

Parameter	Information	Source(s)
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[4]
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapours/sp ray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)	[4]
Storage Conditions	Store in an inert atmosphere at 2-8°C	[1][4]
GHS Pictograms	Exclamation mark (GHS07)	[4]

Synthesis and Experimental Protocols

The primary route to synthesizing arylboronic acids like **5-tert-butyl-2-methoxyphenylboronic acid** involves the borylation of an organometallic intermediate, typically an organolithium or Grignard reagent, derived from the corresponding aryl halide or activated aromatic ring.

Representative Synthesis Protocol: Lithiation-Borylation

While a specific, peer-reviewed synthesis for **5-tert-butyl-2-methoxyphenylboronic acid** is not readily available in the provided search results, a standard and reliable method is the directed ortho-metalation (DoM) of 4-tert-butylianisole, followed by borylation. The methoxy group directs the lithiation to the adjacent ortho position.

Materials:

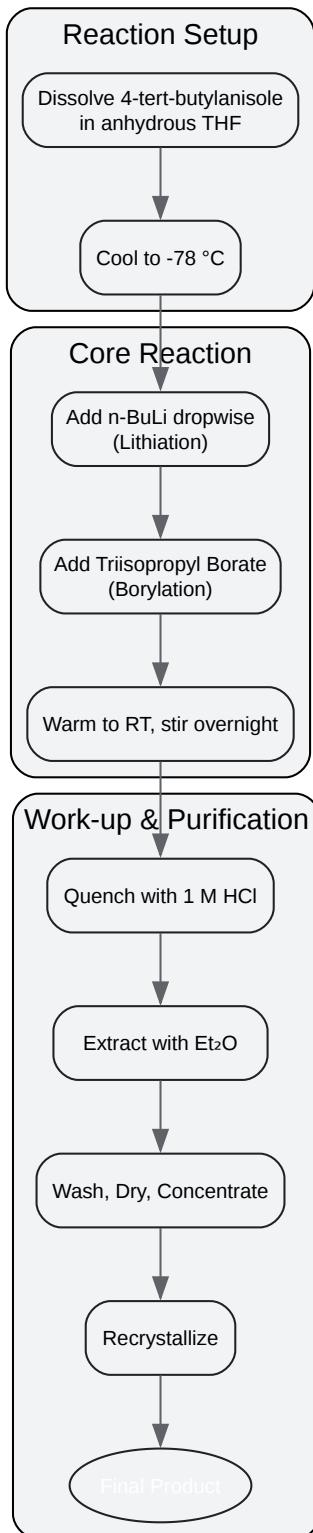
- 4-tert-butylianisole (1.0 equiv)
- n-Butyllithium (n-BuLi) in hexanes (1.2 equiv)

- Anhydrous tetrahydrofuran (THF)
- Triisopropyl borate (B(O-iPr)₃) (1.5 equiv)
- Anhydrous Diethyl Ether (Et₂O)
- Hydrochloric acid (1 M aqueous solution)
- Hexane
- Brine

Procedure:

- Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-tert-butylanisole and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
- Lithiation: Slowly add n-butyllithium dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 2-4 hours.
- Borylation: To the cold solution, add triisopropyl borate dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Hydrolysis/Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour.
- Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield **5-tert-butyl-2-methoxyphenylboronic acid** as a solid.

Workflow for the Synthesis of 5-tert-butyl-2-methoxyphenylboronic Acid

[Click to download full resolution via product page](#)*Synthesis Workflow Diagram*

Applications in Suzuki-Miyaura Cross-Coupling

The paramount application of **5-tert-butyl-2-methoxyphenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate, enabling the synthesis of complex biaryl compounds.^[5] These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.^[6]

Representative Suzuki-Miyaura Coupling Protocol

Materials:

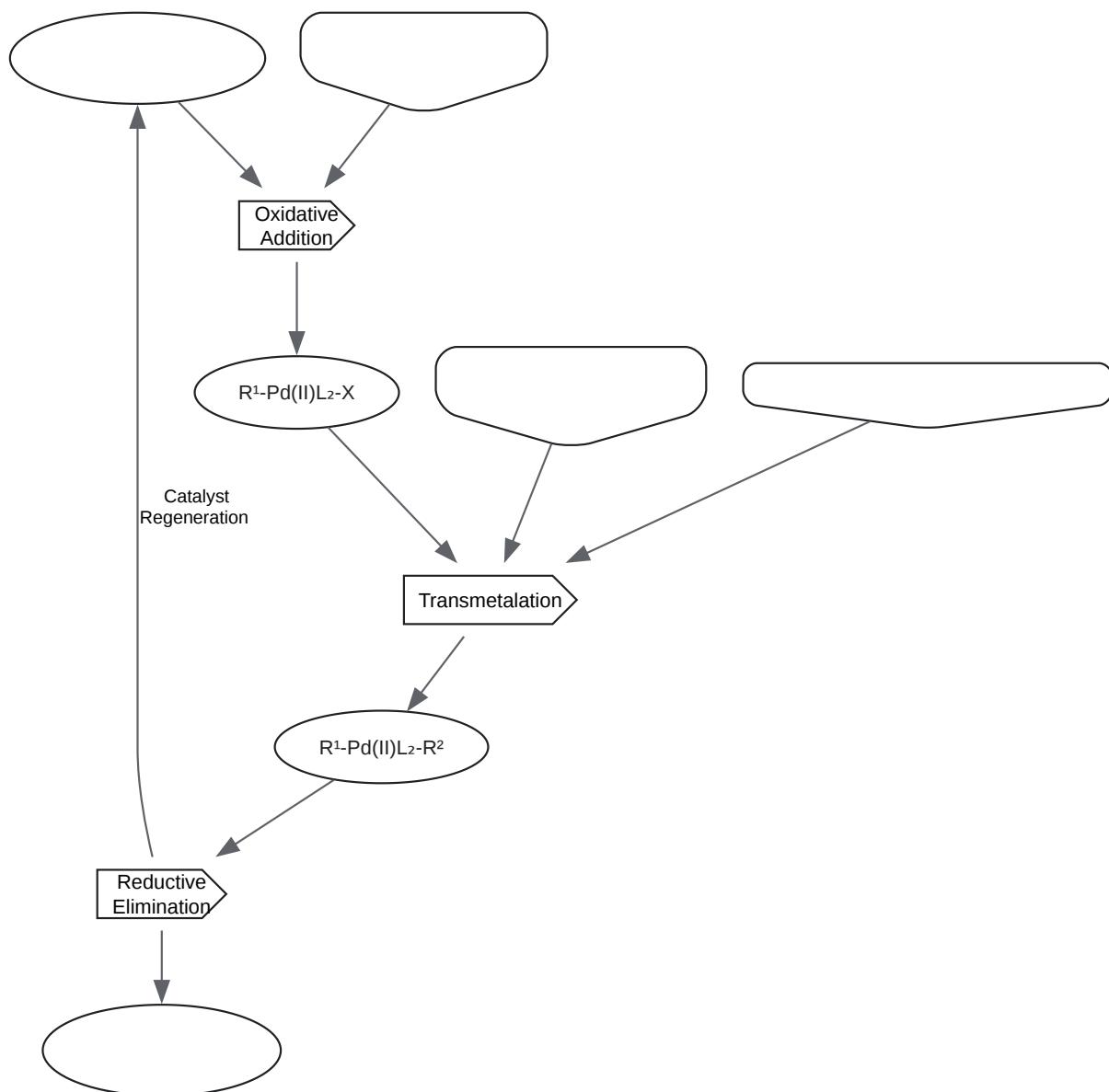
- Aryl Halide (e.g., 4-bromo-1-nitrobenzene) (1.0 equiv)
- **5-tert-butyl-2-methoxyphenylboronic acid** (1.2 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 equiv)
- Triphenylphosphine (PPh_3) or other suitable ligand (0.08 equiv)
- Base (e.g., Potassium Carbonate, K_2CO_3) (2.0 equiv)
- Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
- Ethyl acetate
- Brine

Procedure:

- Reaction Setup: To a Schlenk flask, add the aryl halide, **5-tert-butyl-2-methoxyphenylboronic acid**, palladium catalyst, ligand, and base.
- Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
- Solvent Addition: Add the degassed solvent mixture via syringe.

- Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[\[2\]](#)

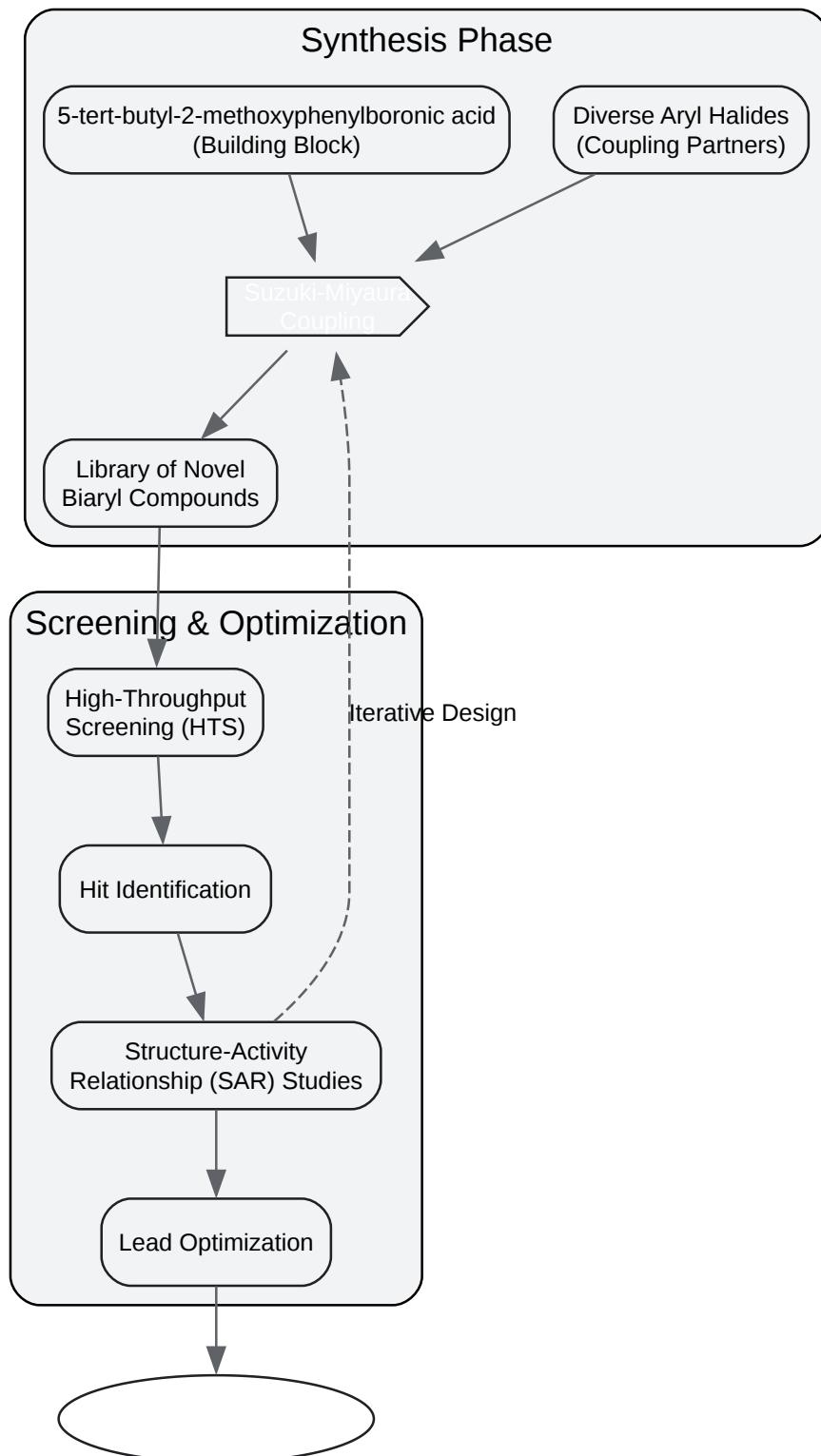
Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction

[Click to download full resolution via product page](#)*Suzuki-Miyaura Catalytic Cycle*

Role in Drug Discovery and Development

Boronic acids are crucial building blocks in medicinal chemistry. The Suzuki-Miyaura coupling allows for the rapid synthesis of chemical libraries, enabling efficient exploration of structure-activity relationships (SAR).^[6] The 5-tert-butyl-2-methoxyphenyl moiety can be incorporated into scaffolds to modulate physicochemical properties like lipophilicity and metabolic stability, or to establish key binding interactions with biological targets such as enzymes or receptors.

Role of Boronic Acid Building Blocks in Drug Discovery

[Click to download full resolution via product page](#)*Drug Discovery Workflow*

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